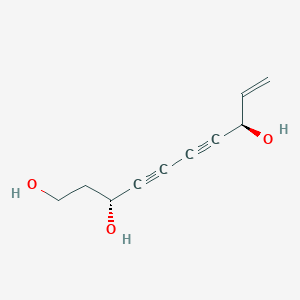
9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- is an organic compound with the molecular formula C10H12O3. This compound is characterized by its unique structure, which includes a decene backbone with two triple bonds (diyne) and three hydroxyl groups (triol). The (3R,8R) notation indicates the specific stereochemistry of the molecule, which is important for its biological activity and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- typically involves multiple steps, starting from simpler organic moleculesThe stereochemistry is controlled using chiral catalysts or starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
Types of Reactions
9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of triple bonds.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the triple bonds can produce alkenes or alkanes .
Applications De Recherche Scientifique
9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the diyne structure can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,9-Heptadecadiene-4,6-diyne-3,8-diol: Another compound with a similar diyne structure but a longer carbon chain.
(9Z)-1,9-Heptadecadiene-4,6-diyne-3,8-diol: Similar structure with different stereochemistry.
Uniqueness
9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
693288-19-6 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
(3R,8R)-dec-9-en-4,6-diyne-1,3,8-triol |
InChI |
InChI=1S/C10H12O3/c1-2-9(12)5-3-4-6-10(13)7-8-11/h2,9-13H,1,7-8H2/t9-,10+/m1/s1 |
Clé InChI |
HCTNZAAVSRVKLJ-ZJUUUORDSA-N |
SMILES isomérique |
C=C[C@H](C#CC#C[C@@H](CCO)O)O |
SMILES canonique |
C=CC(C#CC#CC(CCO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



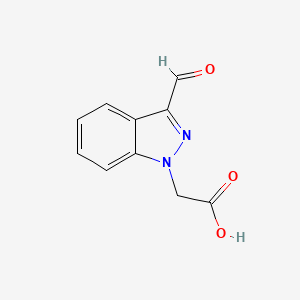
![N-[(1E)-Butylidene]benzamide](/img/structure/B12514901.png)
![2,2'-[Methylenedi(4,1-phenylene)]diethanimidamide](/img/structure/B12514909.png)
![Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone](/img/structure/B12514910.png)


![(-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide](/img/structure/B12514925.png)
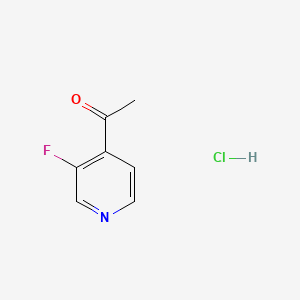
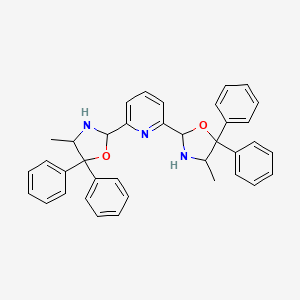
![2-[({1-Carboxy-5-[3-(naphthalen-2-yl)-2-{[4-({2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetamido}methyl)cyclohexyl]formamido}propanamido]pentyl}carbamoyl)amino]pentanedioic acid](/img/structure/B12514938.png)
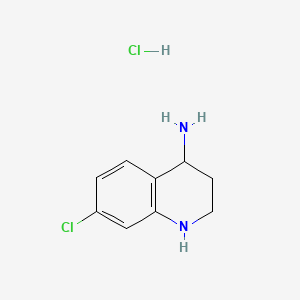
![tert-butyl N-[1-({3-[(tert-butyldiphenylsilyl)oxy]-1-(diphenylphosphanyl)butan-2-yl}carbamoyl)-2,2-dimethylpropyl]carbamate](/img/structure/B12514950.png)

